molecular formula C17H17ClN6O B2402670 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone CAS No. 2320458-03-3

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone

Cat. No.: B2402670
CAS No.: 2320458-03-3
M. Wt: 356.81
InChI Key: DKECUMLJCBKCTI-UHFFFAOYSA-N
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Description

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C17H17ClN6O and its molecular weight is 356.81. The purity is usually 95%.
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Biological Activity

The compound (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone , often abbreviated as TDP , is a member of the triazolo-pyridazine family. This class of compounds has garnered attention due to their potential biological activities, particularly in cancer therapy. This article reviews the biological activity of TDP, focusing on its antiproliferative effects, mechanism of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18ClN6O
  • Molecular Weight : 370.43 g/mol
  • IUPAC Name : this compound

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of TDP against various cancer cell lines. In particular:

  • Cell Lines Tested :
    • SGC-7901 (gastric adenocarcinoma)
    • A549 (lung adenocarcinoma)
    • HT-1080 (fibrosarcoma)

The compound demonstrated significant activity with IC50 values as low as 0.008μM0.008\,\mu M for A549 cells and 0.012μM0.012\,\mu M for HT-1080 cells .

Cell LineIC50 Value (μM\mu M)
SGC-79010.014
A5490.008
HT-10800.012

The mechanism underlying the antiproliferative effects of TDP appears to involve:

  • Tubulin Polymerization Inhibition : TDP effectively inhibits tubulin polymerization, a crucial process in cell division. This inhibition leads to disrupted microtubule dynamics and ultimately induces cell cycle arrest at the G2/M phase .
  • Binding to Colchicine Site : Molecular modeling studies suggest that TDP binds to the colchicine site on microtubules, similar to other known antitubulin agents like Combretastatin A-4 (CA-4) .

Study on Antiproliferative Activity

A comprehensive study synthesized a series of triazolo-pyridazines and evaluated their biological activity. Among these compounds, TDP was identified as a potent inhibitor of cancer cell proliferation with a distinct mechanism targeting microtubules .

Immunostaining Assays

Immunostaining assays confirmed that TDP significantly disrupts microtubule structures in treated cells, providing visual evidence of its action on cellular architecture .

Properties

IUPAC Name

(3-chlorophenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c18-14-4-1-3-13(11-14)17(25)23-8-2-7-22(9-10-23)16-6-5-15-20-19-12-24(15)21-16/h1,3-6,11-12H,2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKECUMLJCBKCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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